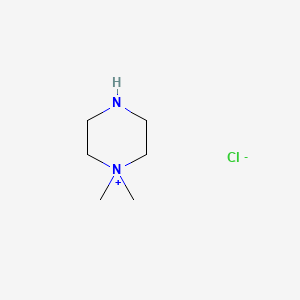

1,1-Dimethylpiperazin-1-ium chloride

Description

Properties

IUPAC Name |

1,1-dimethylpiperazin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N2.ClH/c1-8(2)5-3-7-4-6-8;/h7H,3-6H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIYDTGQPFKTMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCNCC1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955528 | |

| Record name | 1,1-Dimethylpiperazin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33950-02-6 | |

| Record name | Piperazinium, 1,1-dimethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033950026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylpiperazin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylpiperazin-1-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Dimethylpiperazin 1 Ium Chloride and Its Structural Analogues

Direct Synthetic Routes to 1,1-Dimethylpiperazin-1-ium Chloride

The most direct methods for synthesizing this compound involve the formation of the quaternary ammonium (B1175870) salt from readily available precursors. These routes are often favored for their efficiency and high yields.

Reaction Pathways Involving N-Bis(2-chloroethyl)amine and Dimethylamine (B145610)

One potential pathway to the 1,1-dimethylpiperazin-1-ium cation involves the cyclization of a nitrogen mustard derivative with a secondary amine. Specifically, the reaction between N,N-bis(2-chloroethyl)amine and dimethylamine can be proposed as a synthetic route. In this process, the dimethylamine would initially displace one of the chloro groups on the N,N-bis(2-chloroethyl)amine molecule. The resulting intermediate would then undergo an intramolecular cyclization, where the tertiary amine attacks the remaining 2-chloroethyl group to form the six-membered piperazine (B1678402) ring. This final step creates the quaternary ammonium center, yielding the 1,1-dimethylpiperazin-1-ium cation, with chloride as the counter-ion. The synthesis of the precursor, N,N-bis(2-chloroethyl)amine hydrochloride, is typically achieved by reacting diethanolamine (B148213) with thionyl chloride. chemicalbook.com

Table 1: Reaction Pathway via Cyclization

| Reactant 1 | Reactant 2 | Key Process | Product |

|---|---|---|---|

| N,N-Bis(2-chloroethyl)amine | Dimethylamine | Intermolecular substitution followed by intramolecular cyclization | This compound |

Quaternization Reactions of 1-Methylpiperazine (B117243) Precursors

A more common and direct method for the synthesis of this compound is the quaternization of 1-methylpiperazine. ontosight.ai This reaction involves treating 1-methylpiperazine with a methylating agent. Methyl chloride is a frequently used reagent for this transformation, leading directly to the desired product. google.comgoogle.com The reaction proceeds via nucleophilic attack of the more basic tertiary nitrogen atom of 1-methylpiperazine on the methylating agent, forming the quaternary ammonium salt. google.com This N-alkylation is a standard method for preparing quaternary ammonium compounds. nih.gov

Table 2: Synthesis via Quaternization of 1-Methylpiperazine

| Precursor | Reagent | Reaction Type | Product |

|---|---|---|---|

| 1-Methylpiperazine | Methyl chloride | N-Alkylation (Quaternization) | This compound |

Alternative Synthetic Protocols for Piperazinium Salt Formation

Beyond the direct routes, alternative strategies for forming the piperazine core can be employed, which would then be followed by a final quaternization step. These methods offer versatility in introducing substituents onto the piperazine ring. For instance, piperazine rings can be constructed from 1,2-diamines through annulation reactions with reagents like vinyl diphenyl phosphonium (B103445) salts. nih.gov Another approach involves the palladium-catalyzed coupling of diamine components with a propargyl unit, which allows for high regiochemical and stereochemical control. organic-chemistry.org Once the desired substituted piperazine is formed, the tertiary nitrogen can be quaternized using a suitable alkylating agent to yield the corresponding piperazinium salt.

Multi-Step Synthetic Strategies for Substituted 1,1-Dialkylpiperazinium Salts

The synthesis of more complex structural analogues, such as those with different alkyl groups on the quaternary nitrogen or with substitution at the second nitrogen, requires multi-step approaches that often involve the use of protecting groups to ensure regioselectivity.

Preparation of 1-Alkyl-1-methylpiperazine-1,4-diium Salts

The synthesis of 1-alkyl-1-methylpiperazine-1,4-diium salts, which are di-quaternized piperazine derivatives, necessitates a controlled, stepwise approach. A representative synthesis starts with a mono-protected piperazine, such as 4-carbmethoxypiperazine. The unprotected nitrogen is first quaternized by reaction with an alkylating agent, for example, methyl iodide in nitromethane, to form a 1-alkyl-4-carbmethoxy-1-methylpiperazinium iodide intermediate. The carbomethoxy protecting group is then cleaved, typically by hydrolysis with a base like barium hydroxide (B78521). The final step involves treating the resulting 1-alkyl-1-methylpiperazinium salt with an acid, such as a methanol (B129727) solution of hydrogen chloride, to protonate the second nitrogen and form the desired 1-alkyl-1-methylpiperazine-1,4-diium salt. A specific example is the synthesis of 1,1-Dimethylpiperazine-1,4-diium dichloride.

Table 3: Multi-Step Synthesis of a 1,1-Dialkylpiperazine-1,4-diium Salt

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Carbmethoxypiperazine | Methyl iodide, Potassium carbonate | 4-Carbmethoxy-1,1-dimethylpiperazine-1-ium iodide |

| 2 | 4-Carbmethoxy-1,1-dimethylpiperazine-1-ium iodide | Barium hydroxide octahydrate | 1,1-Dimethylpiperazin-1-ium iodide |

| 3 | 1,1-Dimethylpiperazin-1-ium iodide | Methanolic Hydrogen Chloride | 1,1-Dimethylpiperazine-1,4-diium dichloride |

Regioselective Functionalization Approaches via Piperazin-1-ium (B1237378) Cation Intermediates

Achieving regioselective functionalization of the piperazine ring can be challenging. One strategy involves using the piperazin-1-ium cation as an intermediate to direct subsequent reactions. The presence of a quaternary ammonium group on one nitrogen atom significantly alters the reactivity of the piperazine ring. This deactivation can help direct functionalization to other positions. For more precise control, strategies involving protecting groups are common. For example, N-Boc piperazines can undergo direct, diastereoselective α-C–H lithiation, allowing for the introduction of substituents on the carbon skeleton of the ring. mdpi.com After the desired functionalization is achieved, the Boc protecting group can be removed, and the nitrogen atoms can be sequentially alkylated to produce highly substituted and regiochemically defined 1,1-dialkylpiperazinium salts. Photoredox catalysis also offers modern methods for the C–H functionalization of piperazines, providing pathways to α-aryl-substituted derivatives that can serve as precursors to complex piperazinium salts. mdpi.com

Solid-Phase Synthesis Techniques Utilizing Resin-Supported Piperazinium Cations

Solid-phase synthesis offers a powerful platform for the creation of chemical libraries, providing advantages in purification and automation. While direct solid-phase synthesis of this compound is not extensively documented, related techniques using resin-supported piperazine derivatives and catalysts are well-established for producing structural analogues. These methods often begin with a piperazine moiety anchored to a solid support, which can then be chemically modified.

A notable approach involves the use of heterogeneous catalysis where metal ions are supported on commercial polymeric resins. nih.gov This technique simplifies the synthesis of monosubstituted piperazines, which are precursors to piperazinium salts. The process often starts with a protonated piperazine (a piperazinium cation) in solution, which reacts with various agents in the presence of the resin-supported catalyst. nih.gov The catalyst, typically a macroporous polyacrylate or polystyrene resin loaded with metal ions, facilitates the reaction and is easily separated from the reaction mixture by simple filtration, allowing for its reuse. nih.gov

Another relevant strategy is the use of polymer-bound piperazine itself as a scaffold or reagent. For instance, macroporous polystyrene resin functionalized with a piperazine end group (MP-Piperazine) serves as an effective catalyst for reactions like Knoevenagel condensations and can be used to prepare other supported intermediates. suprasciences.com Furthermore, Merrifield resin, a common solid support, can be transformed into an azidomethyl polystyrene, which then reacts with piperazine derivatives via copper-catalyzed "click chemistry" to yield polymer-supported triazoles bearing piperazine units. mdpi.com These solid-phase strategies highlight the versatility of resin-based chemistry in the synthesis of complex piperazine-containing molecules.

Table 1: Applications of Resin-Supported Techniques in Piperazine Synthesis

| Resin Type | Functionalization | Application | Reference |

| Macroporous Polyacrylate | Loaded with Cu(II) or Ce(III) ions | Catalysis of N-alkylation/acylation of piperazinium cations | nih.gov |

| Macroporous Polystyrene (MP-Piperazine) | Functionalized with piperazine | Catalyst for Knoevenagel condensations; Fmoc deprotection | suprasciences.com |

| Merrifield Resin (Polystyrene) | Chloromethylated, converted to azidomethyl | Solid support for synthesis of piperazine-substituted triazoles | mdpi.com |

| Wang Resin | Hydroxymethyl functional group | Support for solid-phase synthesis of piperazine-2,5-diones |

Catalytic Approaches in Piperazinium Salt Synthesis

Catalysis is fundamental to modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of piperazinium salts and their precursors is no exception, with various transition metals playing key roles in facilitating their formation.

Role of Transition Metal Catalysts (e.g., Cu(I), Cu(II), Al(III), Ce(III))

Transition metals are widely employed to catalyze the formation and functionalization of the piperazine ring.

Copper (Cu(I) and Cu(II)) : Copper catalysts have proven effective in several synthetic transformations involving piperazines. Notably, the synthesis of 4-Carbmethoxypiperazine-1-ium chloride, a precursor to related di-ium salts, is achieved through the reaction of methyl chloroformate with piperazine under the catalysis of a Cu(II) cation. In this process, the Cu(II) ion is supported on a weakly acidic cation-exchanger of the polyacrylic type. Copper-catalyzed reactions are also central to the C–H functionalization of piperazines, where a copper-mediated oxidation can generate a key α-aminyl radical intermediate, enabling further reactions. mdpi.com Additionally, Cu(I) is the catalyst of choice for the Huisgen cycloaddition, or "click chemistry," used to attach piperazine-containing fragments to solid supports. mdpi.com

Aluminum (Al(III)) : Aluminum-based reagents have been utilized in novel photochemical approaches to piperazine synthesis. A practical and scalable synthesis of polyfunctional piperazines proceeds via a [3+3] dimerization of azomethine ylides. nih.gov This transformation is promoted by a combination of visible-light irradiation and an aluminum organometallic reagent, such as trimethylaluminum (B3029685) (Me₃Al). nih.gov While this method yields the neutral piperazine ring, it represents a key step that could be followed by quaternization to form piperazinium salts. Research has also explored the synthesis of discrete aluminum complexes that incorporate a piperazine-based ligand system. researchgate.net

Cerium (Ce(III)) : Cerium(III) ions have been identified as effective catalysts, particularly when supported on polymeric resins. nih.gov In this heterogeneous setup, Ce(III) activates piperazine, facilitating its reaction with various electrophilic reagents and Michael acceptors to produce a range of monosubstituted piperazines. nih.gov The use of cerium salts as catalysts has also been explored in other contexts, such as the N-oxidation of pyridine-based heterocycles, demonstrating their activity in transformations involving nitrogen-containing rings. researchgate.net

Investigation of Reaction Conditions and Yield Optimization

The efficiency of catalytic syntheses is highly dependent on reaction conditions. Optimization of parameters such as catalyst loading, temperature, solvent, and reaction time is crucial for maximizing product yield.

For the Cu(II)-catalyzed synthesis of 4-Carbmethoxypiperazine-1-ium chloride, the reaction proceeds effectively at room temperature using acetic acid as the solvent with the catalyst supported on a polyacrylic resin. In other copper-catalyzed reactions, such as the synthesis of N-heterocycles, extensive optimization has shown that factors like the choice of oxidant (e.g., K₂S₂O₈) and base (e.g., K₃PO₄) are critical for achieving high yields.

The aluminum-promoted photochemical synthesis of piperazines was optimized by screening various aluminum reagents. Trimethylaluminum in toluene (B28343) under visible-light irradiation from a cold white fluorescent bulb provided the desired product in moderate yield. The exclusion of oxygen was found to be essential for this transformation. nih.gov

The synthesis of monosubstituted piperazines using resin-supported Ce(III) has been systematically studied, with reaction conditions and yields tabulated for various electrophilic partners. nih.gov These reactions are typically performed at room or elevated temperatures and demonstrate the efficiency of the heterogeneous catalytic system.

Table 2: Yield Optimization in Ce(III)-Catalyzed Synthesis of Monosubstituted Piperazines

| Electrophile | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Methyl Acrylate | Ce(III) on Polyacrylate Resin | Acetic Acid | 25°C | 24 | 85 | nih.gov |

| Acrylonitrile | Ce(III) on Polyacrylate Resin | Acetic Acid | 25°C | 24 | 80 | nih.gov |

| Benzyl (B1604629) Chloride | Ce(III) on Polyacrylate Resin | Methanol | 60°C | 8 | 92 | nih.gov |

| Ethyl Bromide | Ce(III) on Polyacrylate Resin | Methanol | 60°C | 12 | 75 | nih.gov |

Coordination Chemistry and Metal Complexation with Piperazinium Cations

Formation of Zwitterionic Transition Metal Complexes

Zinc(II) and Cobalt(II) complexes featuring piperazine (B1678402) and its derivatives frequently exhibit tetrahedral or distorted tetrahedral (pseudotetrahedral) coordination geometries. researchgate.netresearchgate.net The d¹⁰ electronic configuration of Zn(II) and the d⁷ configuration of Co(II) in a high-spin state are well-suited for four-coordinate tetrahedral environments. researchgate.netnih.gov

In one-dimensional coordination polymers, such as [Zn(NCS)₂(PPz)]n (where PPz = piperazine), the piperazine ligand coordinates to two different zinc centers through its nitrogen atoms, forming a zigzag chain. researchgate.net Each zinc atom is further coordinated to two N-bonded thiocyanate (B1210189) ligands, completing a distorted tetrahedral geometry. researchgate.net A similar 1-D chain structure is observed for the analogous cobalt complex, [CoCl₂(PPz)]n. researchgate.net The formation of these tetrahedral structures is a common feature in coordination compounds of Co(II) and Zn(II) with N-donor ligands. rsc.org

Table 1: Examples of Zn(II) and Co(II) Complexes with Piperazine Ligands

| Compound Formula | Metal Ion | Geometry | Key Structural Feature |

| [Zn(NCS)₂(PPz)]n | Zn(II) | Distorted Tetrahedral | 1-D zigzag chain bridged by piperazine ligands. researchgate.net |

| [CoCl₂(PPz)]n | Co(II) | Distorted Tetrahedral | Analogous 1-D chain structure to the zinc complex. researchgate.net |

Data sourced from crystallographic studies of piperazine-metal complexes. researchgate.net

The coordination chemistry of copper(II) with piperazine-based ligands is diverse, yielding discrete polynuclear complexes and coordination polymers. researchgate.netresearchgate.net The geometry around the Cu(II) center in these complexes can range from square planar and square pyramidal to tetrahedral, depending on the specific ligand and co-ligands present. nih.govchemrxiv.org

For instance, a hexadentate Schiff base ligand incorporating a piperazine backbone (H₂L) reacts with copper(II) salts to form various complexes whose structures are highly dependent on reaction conditions. researchgate.net In the complex [Cu₂L(DMF)₂]X₂ (X = ClO₄⁻), the piperazine ring adopts a chair conformation with its nitrogen lone pairs in an equatorial-equatorial (e,e) orientation. researchgate.net Under different conditions, a tetranuclear copper(II) complex, [Cu₄(L)₂(OH)₂(H₂O)₂]X₂, can be formed where the piperazine moiety is in a rare axial-equatorial (a,e) conformation, bridging two copper ions. researchgate.net The versatility of the piperazine conformation is crucial in determining the final structure and nuclearity of the resulting copper complex. researchgate.net

Cadmium(II) is particularly well-suited for the construction of coordination polymers due to its d¹⁰ electronic configuration, which allows for flexible coordination geometries, including tetrahedral, trigonal bipyramidal, square pyramidal, and octahedral arrangements. nih.govmdpi.com This flexibility enables the Cd(II) ion to easily accommodate the steric and electronic requirements of various ligands, including those containing piperazinium moieties. nih.gov

Cadmium(II) coordination polymers can be assembled using piperazine as a linker in conjunction with other ligands, such as carboxylates. nih.gov These polymers can exhibit diverse dimensionalities, from 2D wave-like sheets to complex 3D frameworks, often stabilized by hydrogen bonding. nih.gov The piperazinium moiety can act as a bridge between metal centers, contributing to the extension of the polymeric network. The resulting materials can have applications in areas like selective sensing, owing to their robust and sometimes porous structures. nih.govacs.org

Ligand Design Principles for Quaternary Piperazinium Salts

The design of ligands based on quaternary piperazinium salts involves leveraging the unique electronic and steric properties imparted by N-quaternization. This process introduces a fixed positive charge and alters the donor capability of the nitrogen atoms, leading to distinct coordination behavior compared to neutral piperazine.

The process of N-quaternization, which involves alkylating a nitrogen atom in the piperazine ring, has a profound effect on the molecule's coordination properties. Quaternization introduces a permanent positive charge on the nitrogen atom, which significantly alters its ability to act as a traditional electron-pair donor. nih.gov

A key feature of quaternary piperazinium salts in coordination chemistry is their role as non-basic nitrogen-donor ligands. documentsdelivered.com In a mono-quaternized piperazinium cation, the quaternized nitrogen atom lacks a lone pair of electrons and therefore cannot act as a Brønsted-Lowry base (a proton acceptor). documentsdelivered.com This characteristic distinguishes it from its neutral amine precursors.

Structural Analysis of Metal-Piperazinium Coordination Environments

The coordination environment around a metal center in complexes involving piperazinium cations is a critical aspect of their structural chemistry. This analysis delves into the specifics of the metal-ligand interactions and the overarching structures that are formed, particularly focusing on the role of the 1,1-dimethylpiperazin-1-ium cation and the influence of accompanying anions.

Metal-Nitrogen Bond Characteristics and Coordination Polyhedra

In complexes containing the 1,1-dimethylpiperazin-1-ium cation, direct coordination between the metal and the quaternized nitrogen of the piperazinium ring is not observed. The positive charge on this nitrogen atom and the presence of two methyl groups sterically hinder its ability to act as a Lewis base and donate its lone pair of electrons to a metal center. Instead, the 1,1-dimethylpiperazin-1-ium cation acts as a counter-ion, balancing the charge of an anionic metal complex.

However, in related piperazine-based coordination compounds where a nitrogen atom is not quaternized, direct metal-nitrogen bonds are formed. For instance, in various metal complexes with piperazine or its derivatives, the nitrogen atoms of the piperazine ring coordinate to the metal center. The resulting coordination polyhedra are diverse and depend on the metal ion, the stoichiometry of the ligands, and the presence of other coordinating species. Common geometries include tetrahedral, square planar, and octahedral configurations.

In the context of 1,1-dimethylpiperazin-1-ium, the structural focus shifts to the anionic metal complex that it associates with. For example, in complexes with tetrachlorometallate anions, the metal ion is coordinated by four chloride ions.

Influence of Anions on Complex Stoichiometry and Structure (e.g., Tetrachlorometallates)

The nature of the anion plays a pivotal role in defining the stoichiometry and the crystal structure of the resulting salt with the 1,1-dimethylpiperazin-1-ium cation. A prominent example is the formation of complexes with tetrachlorometallate anions, [MCl₄]²⁻, where M can be a variety of transition metals such as cobalt(II) or copper(II).

In these cases, two singly charged 1,1-dimethylpiperazin-1-ium cations are required to balance the 2- charge of the tetrachlorometallate anion, leading to a stoichiometry of (C₆H₁₅N₂)₂[MCl₄]. The crystal structure of these compounds is characterized by a network of ions held together by electrostatic forces and hydrogen bonds.

The tetrachlorometallate anions typically adopt a tetrahedral geometry. For instance, in a related compound, trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II), the [CoCl₄]²⁻ anion exhibits a tetrahedral geometry with Co-Cl bond lengths averaging 2.27 Å and Cl-Co-Cl angles ranging from 103.32° to 116.57°. nih.gov Similarly, in bis(2-methylpyridinium) tetrachloridocuprate(II), the [CuCl₄]²⁻ anion has a distorted tetrahedral geometry. nih.gov It is expected that the tetrachlorometallate anions in complexes with 1,1-dimethylpiperazin-1-ium would exhibit similar structural features.

The table below summarizes typical bond lengths and angles observed in analogous tetrachlorometallate complexes, which can be considered representative for complexes involving the 1,1-dimethylpiperazin-1-ium cation.

| Complex | Metal-Anion | Average M-Cl Bond Length (Å) | Cl-M-Cl Bond Angle Range (°) | Coordination Geometry |

| (C₆H₁₆N₂)₂[CoCl₄] | [CoCl₄]²⁻ | 2.27 | 103.32 - 116.57 | Tetrahedral |

| (C₆H₈N)₂[CuCl₄] | [CuCl₄]²⁻ | Not specified | 98.55 - 137.4 | Distorted Tetrahedral |

Supramolecular Chemistry and Host Guest Interactions Involving Piperazinium Systems

Design and Construction of Supramolecular Architectures

The rational design and construction of supramolecular architectures rely on the precise control of intermolecular interactions. In piperazinium-based systems, hydrogen bonding and coordination with metal ions are pivotal in directing the assembly of complex structures.

Hydrogen bonding is a primary directional force in the self-assembly of supramolecular structures involving piperazinium salts. rsc.org The protonated nitrogen atoms of the piperazinium ring act as effective hydrogen-bond donors, while counter-ions, such as chloride, and any solvent molecules present, can act as acceptors. This interplay of donor and acceptor sites dictates the formation of specific and often intricate patterns in the solid state.

In various crystalline structures of piperazinium salts, hydrogen bonds of the types N—H⋯O and N—H⋯Cl are prevalent. nih.govnih.gov These interactions can lead to the formation of defined motifs, such as chains and sheets. For instance, in the crystal structure of 4-(2,3-dimethylphenyl)piperazin-1-ium chloride monohydrate, a complex network of O—H⋯Cl, N—H⋯Cl, N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds results in an open-framework architecture. nih.gov Similarly, studies on 4-(4-nitrophenyl)piperazin-1-ium salts with different benzoate (B1203000) anions reveal crystal packing dominated by chains stabilized by strong N—H⋯O and O—H⋯O hydrogen bonds. nih.gov

The formation of these supramolecular assemblies can be influenced by the nature of the substituents on the piperazine (B1678402) ring and the choice of the counter-anion. These modifications can alter the steric and electronic properties of the piperazinium cation, thereby influencing the geometry and strength of the hydrogen bonds. The predictable nature of these hydrogen bonding interactions is a cornerstone of crystal engineering with piperazinium salts.

| Interaction Type | Description | Resulting Motif | Reference |

| N—H⋯O | Hydrogen bond between a protonated piperazinium nitrogen and an oxygen atom (e.g., from a carboxylate or water molecule). | Chains, Sheets | nih.gov |

| N—H⋯Cl | Hydrogen bond between a protonated piperazinium nitrogen and a chloride anion. | Chains, Open-frameworks | nih.gov |

| O—H⋯O | Hydrogen bond between water molecules or between a water molecule and an oxygen-containing anion. | Chains, Sheets | nih.gov |

| O—H⋯Cl | Hydrogen bond between a water molecule and a chloride anion. | Open-frameworks | nih.gov |

| C—H⋯O | Weak hydrogen bond between a carbon atom of the piperazinium ring or its substituent and an oxygen atom. | Sheets | nih.gov |

| C—H⋯π | Weak interaction between a C-H bond and an aromatic ring system. | Sheets | nih.gov |

Piperazine and its derivatives can act as ligands in the formation of coordination polymers. The nitrogen atoms of the piperazine ring can coordinate to metal centers, leading to the extension of the structure into one, two, or three dimensions. The dimensionality and topology of the resulting coordination polymer are influenced by the coordination geometry of the metal ion, the nature of the piperazine-based ligand, and the presence of other bridging ligands.

For example, the reaction of transition metals with malonate in the presence of piperazine can yield both molecular solids and coordination polymers. In one instance, a 2-D coordination polymer, [{Co(mal)(H2O)(Hpip)}]Cl, was formed where the protonated piperazine moiety could not coordinate to an adjacent metal, and the neighboring cationic sheets were stabilized by N−H∙∙∙Cl interactions. The formation of such coordination polymers can be tuned by reaction conditions such as pH, solvent, and temperature.

While specific examples involving 1,1-Dimethylpiperazin-1-ium chloride in coordination polymers are not extensively documented, the principles derived from studies of similar piperazinium systems are applicable. The presence of the two methyl groups on one nitrogen atom in 1,1-Dimethylpiperazin-1-ium would sterically hinder its direct coordination to a metal center at that position. However, the un-substituted nitrogen could still participate in coordination, or the cation could act as a charge-balancing species within a larger coordination network.

Piperazinium Cations as Components in Host-Guest Systems

The encapsulation of guest molecules by larger host molecules is a central theme in supramolecular chemistry. Piperazinium cations, with their positive charge and defined size and shape, are well-suited to act as guests for various macrocyclic hosts.

Macrocyclic hosts such as cyclodextrins and cucurbiturils have cavities that can accommodate guest molecules. nih.govfrontiersin.orgrsc.org The binding of piperazinium cations within these hosts is driven by a combination of non-covalent interactions, including ion-dipole interactions, hydrogen bonding, and hydrophobic effects. researchgate.net

Cucurbiturils, with their rigid, hydrophobic cavity and carbonyl-fringed portals, are particularly adept at binding cationic guests. stackexchange.com The positively charged nitrogen of the piperazinium cation can engage in favorable ion-dipole interactions with the electron-rich carbonyl groups at the portals of the cucurbituril (B1219460). researchgate.net The hydrophobic methylene (B1212753) groups of the piperazine ring can be encapsulated within the nonpolar cavity of the host.

Cyclodextrins, which are cyclic oligosaccharides, possess a hydrophobic inner cavity and a hydrophilic exterior. They can also form inclusion complexes with piperazinium derivatives, primarily driven by the hydrophobic effect, where the nonpolar parts of the guest are shielded from the aqueous environment by entering the cyclodextrin (B1172386) cavity. researchgate.net

The design of chimeric hosts, such as an acyclic cucurbituril featuring pendant cyclodextrins, aims to create receptors with enhanced binding affinity and selectivity by providing multiple recognition sites for different parts of a guest molecule. nih.govnih.gov

The stability of host-guest complexes is quantified by the binding affinity, often expressed as an association constant (Ka) or a dissociation constant (Kd). Various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and UV-Vis spectroscopy, are employed to determine these thermodynamic parameters.

Studies on the binding of various guests to cucurbiturils have shown that these hosts can exhibit very high binding affinities, with Ka values reaching up to 10^17 M⁻¹ for certain diammonium ions in water. nih.gov The strength of the interaction is influenced by factors such as the size and shape complementarity between the host and guest, the charge of the guest, and the nature of the solvent. For instance, the binding of guests within cucurbiturils can be significantly stronger than within cyclodextrins due to the contribution of ion-dipole interactions at the portals of the cucurbituril. stackexchange.com

The following table presents a conceptual comparison of factors influencing the binding of a piperazinium cation in different macrocyclic hosts.

| Host | Primary Driving Forces for Binding | Typical Guest Orientation | Relative Binding Strength |

| Cucurbituril | Ion-dipole interactions, Hydrophobic effect, van der Waals forces | Cationic center near the carbonyl portals, hydrophobic part in the cavity | Strong to Very Strong |

| Cyclodextrin | Hydrophobic effect, van der Waals forces, Hydrogen bonding | Hydrophobic part of the guest inside the cavity | Moderate to Strong |

Crystal Engineering Principles Applied to Piperazinium Salts

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. frontiersin.org The principles of crystal engineering are extensively applied to piperazinium salts to control their solid-state architecture. The predictability of hydrogen bonding patterns involving the piperazinium cation is a key element in this endeavor.

By carefully selecting the counter-anion and incorporating other molecules capable of hydrogen bonding (e.g., water, carboxylic acids), it is possible to direct the assembly of piperazinium cations into specific one-, two-, or three-dimensional networks. For example, the use of different benzoate anions with a 4-nitrophenylpiperazinium cation leads to distinct packing arrangements, primarily forming chains and sheets stabilized by a combination of strong and weak hydrogen bonds. nih.gov

The formation of cocrystals or salts is another strategy within crystal engineering. The reaction of an active pharmaceutical ingredient with a coformer, such as piperazine, can lead to new solid forms with improved physicochemical properties. frontiersin.org The understanding of intermolecular interactions, guided by principles like pKa rules, helps in predicting whether a salt or a cocrystal will be formed. frontiersin.org These principles allow for the rational design of new crystalline materials based on piperazinium building blocks.

Unable to Generate Article on the Supramolecular Chemistry of this compound Due to Lack of Specific Research Data

A thorough search for scientific literature detailing the supramolecular chemistry and host-guest interactions of this compound has revealed a significant gap in available research. While general information regarding the chemical properties of this compound is accessible, specific studies focusing on its solid-state structure, non-covalent interactions, and the formation of layered crystalline structures—as required by the requested article outline—could not be located.

The field of supramolecular chemistry relies on detailed crystallographic and spectroscopic data to understand how molecules assemble in the solid state. This involves the precise characterization of non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions, which dictate the final three-dimensional architecture of a crystal lattice.

While research exists on the supramolecular chemistry of other related piperazinium-based systems, these findings are specific to the particular derivatives studied. For example, studies on compounds like 4-(2,3-Dimethylphenyl)piperazin-1-ium chloride monohydrate and 4-(Methylsulfonyl)piperazin-1-ium chloride have detailed how intermolecular forces, including N-H···Cl, C-H···O, and O-H···Cl hydrogen bonds, contribute to the formation of complex, layered, and three-dimensional networks in their crystalline solids. nih.govnih.gov These studies underscore the importance of the substituents on the piperazinium ring in directing the assembly of the crystal structure.

However, without equivalent crystallographic studies for this compound, any discussion of its specific solid-state structure, the non-covalent interactions that govern it, or the nature of its potential layered arrangements would be purely speculative. The creation of a scientifically accurate and informative article, complete with the requested data tables and detailed research findings, is not possible in the absence of primary research on this specific compound.

Therefore, the sections on "Controlling Solid-State Structures through Non-Covalent Interactions" and "Layered Structures and Intermolecular Forces in Crystalline Solids" for this compound cannot be written at this time. Further experimental research, including single-crystal X-ray diffraction analysis, would be required to elucidate the structural chemistry of this compound.

Theoretical and Computational Investigations of 1,1 Dimethylpiperazin 1 Ium Chloride

Quantum Chemical Computations for Electronic Structure Analysis

Quantum chemical computations are a cornerstone of modern chemical research, enabling the detailed analysis of molecular and electronic structures. These methods are broadly categorized into ab initio and density functional theory (DFT) approaches, each providing unique advantages in the study of molecules like 1,1-Dimethylpiperazin-1-ium chloride.

Ab Initio Calculations for Molecular Geometry and Energy

Ab initio calculations, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, are instrumental in determining the optimized molecular geometry and energy of a compound. While specific ab initio studies detailing the precise bond lengths and angles of this compound are not extensively available in the public domain, the principles of such calculations can be described. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), would be employed to solve the Schrödinger equation for the molecule, yielding its electronic wavefunction and energy. From the wavefunction, the equilibrium geometry corresponding to the minimum energy on the potential energy surface can be determined.

For analogous cyclic amine structures, ab initio calculations have been successfully used to predict geometric parameters. It is anticipated that for the 1,1-dimethylpiperazinium cation, the piperazine (B1678402) ring would adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The C-N and C-C bond lengths would be expected to be in the range typical for single bonds in similar aliphatic amines. For instance, in related piperazinium structures, C-N bond lengths are generally found to be around 1.47-1.50 Å, and C-C bond lengths are in the vicinity of 1.52-1.54 Å. The bond angles within the ring would be close to the tetrahedral angle of 109.5°, with some distortion due to the cyclic nature of the molecule and the presence of the quaternary nitrogen. The table below presents a hypothetical representation of bond lengths that would be expected from such calculations, based on data from similar compounds.

| Bond | Expected Bond Length (Å) |

| C-N (ring) | 1.485 |

| C-C (ring) | 1.530 |

| N-CH₃ | 1.495 |

| C-H | 1.090 |

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a widely used computational method that models the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a good balance between accuracy and computational cost, making it suitable for studying the conformational preferences and energetics of molecules like the 1,1-dimethylpiperazinium cation.

DFT calculations would typically be used to explore the potential energy surface of the 1,1-dimethylpiperazinium cation to identify its stable conformers and the energy barriers between them. The piperazine ring in its chair conformation is the most likely global minimum. However, other conformers, such as the boat and twist-boat conformations, could also exist as local minima or transition states. DFT calculations can quantify the relative energies of these conformers. For N,N'-dimethylpiperazine, a related compound, the chair conformation is calculated to be the most stable. The presence of the two methyl groups on the same nitrogen in the 1,1-dimethylpiperazinium cation would influence the conformational energetics, potentially leading to specific rotational isomers of the methyl groups that are energetically favored.

The table below shows hypothetical relative energies for different conformations of the 1,1-dimethylpiperazinium cation, as would be determined by DFT calculations.

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0.00 |

| Twist-Boat | 5.50 |

| Boat | 6.90 |

Frontier Molecular Orbital Theory (HOMO/LUMO) in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals provide valuable information about a molecule's ability to act as an electron donor or acceptor, and thus its potential reactivity.

For the 1,1-dimethylpiperazinium cation, the HOMO would be expected to be localized on the piperazine ring, while the LUMO would likely be associated with the positively charged nitrogen center and the attached methyl groups, making this region susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a higher propensity to undergo chemical reactions.

While specific HOMO and LUMO energy values for this compound are not available in the searched literature, DFT calculations on similar quaternary ammonium (B1175870) salts have been performed. The table below provides an example of typical HOMO, LUMO, and energy gap values for a quaternary ammonium cation.

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: The values in this table are representative examples for a quaternary ammonium cation and are not specific to this compound.

Elucidating Charge Transfer Characteristics within the Molecule

Intramolecular charge transfer (ICT) is a phenomenon where electron density is redistributed within a molecule upon electronic excitation or in its ground state. In the 1,1-dimethylpiperazinium cation, while significant ground-state ICT is not expected due to the saturated nature of the piperazine ring, computational methods can quantify the charge distribution and identify any subtle charge transfer effects.

Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, providing a detailed picture of the electron distribution. The positive charge in the 1,1-dimethylpiperazinium cation is formally on one of the nitrogen atoms. However, NBO analysis would likely show that this positive charge is delocalized to some extent over the adjacent carbon and hydrogen atoms through inductive effects. This charge delocalization contributes to the stability of the cation.

Molecular Modeling of Acid-Base Equilibria of Piperazinium Species

Understanding the acid-base equilibria of piperazinium species is crucial, as the protonation state of the second nitrogen atom in the 1,1-dimethylpiperazinium cation will be dependent on the pH of the environment. Molecular modeling techniques, particularly those combining quantum mechanics with continuum solvation models, can be used to predict the pKa value of the conjugate acid of 1,1-dimethylpiperazine.

The pKa value is related to the Gibbs free energy change of the deprotonation reaction in solution. Computational methods can calculate this free energy change by considering the gas-phase energies of the protonated and deprotonated species, as well as their solvation free energies. Various solvation models, such as the Polarizable Continuum Model (PCM), are employed to account for the effect of the solvent.

For piperazine and its derivatives, computational studies have shown good agreement between calculated and experimental pKa values. For instance, the pKa of the second protonation of piperazine is around 5.7. The presence of two methyl groups on one nitrogen in 1,1-dimethylpiperazine would be expected to influence the basicity of the second nitrogen. The electron-donating nature of the methyl groups would likely increase the basicity of the distal nitrogen, leading to a higher pKa for its conjugate acid compared to piperazine itself.

Mechanistic Studies through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For a quaternary ammonium salt like this compound, several types of reactions could be investigated computationally.

One such reaction is the Hofmann elimination, a characteristic reaction of quaternary ammonium hydroxides. Although the starting material is a chloride salt, in the presence of a strong base, the 1,1-dimethylpiperazinium cation could potentially undergo elimination. Computational studies could model the reaction pathway, identify the transition state for the E2 elimination, and calculate the activation energy. The stereoelectronic requirements of the reaction, such as the anti-periplanar arrangement of the proton to be abstracted and the leaving group, can also be investigated.

Another potential reaction is nucleophilic substitution (SN2) at one of the methyl groups, with the 1-methylpiperazine (B117243) acting as the leaving group. The feasibility of such a reaction would depend on the strength of the nucleophile and the reaction conditions. Computational modeling could determine the energy profile of the SN2 reaction, including the energy of the transition state, to predict its likelihood.

Furthermore, the thermal decomposition of this compound could be studied computationally. These studies would aim to identify the lowest energy pathways for decomposition, which could involve ring-opening or fragmentation of the molecule. By mapping the potential energy surface, computational chemistry can provide valuable insights into the stability and reactivity of this compound under various conditions. nih.gov

Elucidation of Reaction Pathways and Transition States

Currently, there is a lack of specific published research that details the elucidation of reaction pathways and transition states for this compound through theoretical and computational methods. General principles of computational chemistry, such as Density Functional Theory (DFT), are routinely used to map potential energy surfaces, locate transition states, and calculate activation energies for chemical reactions. For a compound like this compound, such studies would be invaluable for understanding its degradation mechanisms, such as Hofmann elimination, or its behavior in nucleophilic substitution reactions.

In analogous systems, such as other cyclic quaternary ammonium salts, computational studies have been employed to investigate stability and degradation. These studies often focus on identifying the lowest energy pathways for decomposition, which typically involves the calculation of transition state structures and their associated energy barriers. However, without specific studies on this compound, any discussion of its reaction pathways remains speculative and would be based on analogies to other, potentially dissimilar, chemical systems.

Table 1: Hypothetical Data Table for Transition State Analysis of a Reaction Involving this compound (Note: This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.)

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Key Geometric Parameters of Transition State |

|---|---|---|---|

| Hofmann Elimination | DFT (B3LYP/6-31G*) | Data not available | Data not available |

Predicting Reactivity and Selectivity in Organic Transformations

The prediction of reactivity and selectivity for this compound in organic transformations using computational models is another area where specific research is wanting. Theoretical models can provide profound insights into factors governing regioselectivity and stereoselectivity in chemical reactions. For instance, computational analysis can help predict whether a reaction is likely to be under kinetic or thermodynamic control by comparing the energies of different transition states and products.

For a molecule with multiple potentially reactive sites, such as the protons on the carbons alpha to the nitrogen atoms in the piperazinium ring, computational chemistry could predict which site is more susceptible to attack by a base, thus determining the regioselectivity of an elimination reaction. Similarly, the steric and electronic effects of the two methyl groups on one of the nitrogen atoms could be modeled to understand their influence on the accessibility of different reaction pathways.

Table 2: Illustrative Data Table for Predicted Selectivity in a Hypothetical Reaction of this compound (Note: This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.)

| Reaction Type | Competing Product | Computational Model | Predicted Product Ratio (A:B) | Basis for Selectivity |

|---|---|---|---|---|

| Elimination | Product A vs. Product B | Transition State Theory | Data not available | Data not available |

Advanced Mechanistic Investigations of Reactions Involving Piperazinium Salts

Nucleophilic Substitution Reactions with Piperazinium Species

The involvement of piperazinium species in nucleophilic substitution reactions is a subject of considerable interest, with the 1,1-dimethylpiperazin-1-ium cation presenting unique characteristics as either a reactant or a product.

Role of Piperazinium Cations as Electrophiles or Leaving Groups

The 1,1-dimethylpiperazin-1-ium cation, as a quaternary ammonium (B1175870) salt, possesses features that could theoretically allow it to act as an electrophile. The positively charged nitrogen atom can activate adjacent carbon atoms towards nucleophilic attack. However, direct nucleophilic substitution on the methyl groups or the piperazine (B1678402) ring carbons of the 1,1-dimethylpiperazin-1-ium cation is not a commonly reported reaction pathway. Generally, tetraalkylammonium salts are considered poor electrophiles for S(_N)2 reactions at the α-carbon due to steric hindrance and the stability of the cation.

More relevant is the potential for a piperazine moiety to act as a leaving group in certain reactions. For instance, in the context of A coupling reactions (aldehyde-alkyne-amine), adducts formed with N-substituted piperazines can subsequently undergo reactions where the piperazine unit is displaced by a nucleophile. beilstein-journals.org While not directly involving the 1,1-dimethylpiperazin-1-ium cation as the initial reactant, these examples demonstrate the capacity of a piperazine derivative to function as a nucleofuge. The stability of the resulting neutral piperazine molecule contributes to the thermodynamic driving force for such reactions.

Influence of Solvent and Catalyst on Reaction Pathways

The pathways of nucleophilic substitution reactions involving piperazinium species are significantly influenced by the solvent and the presence of catalysts. The choice of solvent can dictate the reaction mechanism, whether it proceeds via an S(_N)1 or S(_N)2 pathway, by stabilizing or destabilizing charged intermediates and transition states.

Polar protic solvents, such as water and alcohols, can solvate both the cationic piperazinium species and anionic nucleophiles, potentially slowing down S(_N)2 reactions by stabilizing the ground state of the nucleophile. Conversely, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are effective at solvating cations but less so for anions, thereby enhancing the reactivity of the nucleophile in S(_N)2 reactions.

Catalysts can also dramatically alter reaction pathways. For instance, in the synthesis of N-substituted piperazines, which can then be quaternized to form salts like 1,1-dimethylpiperazin-1-ium chloride, metal catalysts are often employed to facilitate the initial N-alkylation or N-arylation steps.

Acid-Base Properties and Protonation Equilibria of Piperazine Derivatives

The acid-base properties of piperazine and its derivatives are fundamental to their chemical and biological activity. The presence of two nitrogen atoms allows for mono- and di-protonation, and the substitution pattern significantly influences the basicity.

Determination and Discussion of Acid-Base Constants

The acid-base constants (pKa values) of piperazine derivatives are crucial for understanding their behavior in solution. For 1,1-dimethylpiperazine, the quaternization of one nitrogen atom to form the 1,1-dimethylpiperazin-1-ium cation leaves the second nitrogen atom (at the 4-position) as the sole basic center.

A study on 1-alkyl-1-methylpiperazine-1,4-diium salts provides valuable insight into the acidity of the protonated form of related structures. For the closely related 1,1-dimethylpiperazine-1,4-diium cation (where the second nitrogen is also quaternized with a methyl group), the pKa value for the deprotonation of the N-H group at the 4-position has been determined.

| Compound | pK(_a) |

| 1,1-Dimethylpiperazine-1,4-diium | 4.49 (± 0.04) |

| 1-Benzyl-1-methylpiperazine-1,4-diium | 4.31 (± 0.05) |

| 1-Methyl-1-octadecylpiperazine-1,4-diium | 4.28 (± 0.04) |

| Piperazine-1-ium | 5.33 |

| 1-Methylpiperazine-1-ium | 4.90 |

| 1-Ethylpiperazine-1-ium | 4.88 |

Data sourced from Nemecková et al. (2015)

The acidity of the 1,1-dimethylpiperazine-1,4-diium cation is higher (lower pKa) compared to the singly protonated piperazine and its 1-alkyl derivatives. This increased acidity can be attributed to the electron-withdrawing inductive effect of the quaternary ammonium group at the 1-position, which stabilizes the conjugate base (the monoprotonated species). The lipophilicity of the substituents also plays a role, with more lipophilic groups leading to slightly increased acidity, likely due to poorer solvation of the cation in an aqueous environment.

Impact of Protonation on Reactivity and Structural Conformation

Protonation of piperazine derivatives has a profound impact on both their reactivity and their three-dimensional structure. The addition of a proton to the nitrogen atom alters its nucleophilicity and steric environment. In the case of 1,1-dimethylpiperazin-1-ium, the quaternized nitrogen is unreactive towards further protonation. However, the protonation state of the nitrogen at the 4-position will dictate its nucleophilic character.

Oxidation and Reduction Pathways of Piperazinium Compounds

The electrochemical behavior of piperazinium compounds is of interest for understanding their stability and potential metabolic pathways. Both oxidation and reduction processes can lead to the transformation of the piperazine ring.

Limited specific data exists for the oxidation and reduction of this compound. However, general principles and studies on related compounds can provide insights into its potential redox pathways.

Quaternary ammonium cations are generally considered to be electrochemically stable, which is why they are often used as supporting electrolytes in electrochemical studies. nih.gov Their reduction typically occurs at very negative potentials. The reduction of a quaternary ammonium cation would involve the addition of an electron to form a highly reactive radical species. For tetraalkylammonium ions, this can lead to fragmentation into a tertiary amine and an alkyl radical. nih.gov For cyclic systems like piperazinium, reduction could potentially lead to ring-opening.

The oxidation of piperazine derivatives has been studied more extensively. The electrochemical oxidation of piperazine on platinum electrodes can lead to the formation of ketopiperazines at moderate potentials, while at higher potentials, ring opening and overoxidation can occur. researchgate.net The presence of substituents on the nitrogen atoms would influence the oxidation potential and the nature of the products. For N-alkyl substituted piperidines, electrochemical oxidation can lead to the formation of iminium ions, which can then be trapped by nucleophiles. acs.org It is plausible that the 1,1-dimethylpiperazin-1-ium cation could undergo oxidation at the carbon atoms adjacent to the unquaternized nitrogen, particularly if that nitrogen is not protonated.

Synthesis and Characterization of Functionalized 1,1 Dimethylpiperazin 1 Ium Chloride Derivatives

Derivatives with Extended Alkyl Chains and Varied Counterions

The synthesis of 1,1-dimethylpiperazin-1-ium chloride derivatives can be readily achieved, allowing for modifications such as the incorporation of long alkyl chains and the exchange of the chloride counterion. These structural alterations can significantly influence the physicochemical properties of the resulting compounds.

A notable example is the synthesis of 1-methyl-1-octadecylpiperazine-1,4-diium dichloride monohydrate. This derivative features a long C18 alkyl chain, which imparts a significant hydrophobic character to the molecule. The synthesis of this compound involves the reaction of 4-carbmethoxy-1-methyl-1-octadecylpiperazine-1-ium iodide, which is then treated with a methanol (B129727) solution of hydrogen chloride to yield the final product.

Furthermore, the counterion associated with the quaternary ammonium (B1175870) salt can be varied. For instance, derivatives such as 1,1-dimethylpiperazine-1,4-diium chloride iodide have been synthesized, incorporating both chloride and iodide counterions within the same crystal lattice. The synthesis of such mixed-anion salts can be achieved through a multi-step process involving the reaction of 1-methylpiperazine (B117243) with methyl iodide, followed by treatment with a methanol solution of hydrogen chloride.

The synthesis of these derivatives often involves quaternization reactions of the piperazine (B1678402) nitrogen atoms. For example, the reaction of 1-alkylpiperazines with methyl iodide can be used to introduce a methyl group and form a quaternary ammonium iodide salt. Subsequent treatment with a chloride source can then lead to the formation of the corresponding dichloride salt.

The structural diversity of these derivatives is further exemplified by the synthesis of 1-benzyl-1-methyl-piperazine-1,4-diium dichloride monohydrate, where a benzyl (B1604629) group is introduced, showcasing the versatility of the synthetic routes.

Table 1: Examples of 1,1-Dimethylpiperazin-1-ium Derivatives with Varied Alkyl Chains and Counterions

| Derivative Name | Alkyl Chain | Counterion(s) |

| 1-Methyl-1-octadecylpiperazine-1,4-diium dichloride monohydrate | Octadecyl (C18) | Dichloride |

| 1,1-Dimethylpiperazine-1,4-diium chloride iodide | - | Chloride, Iodide |

| 1-Benzyl-1-methyl-piperazine-1,4-diium dichloride monohydrate | Benzyl | Dichloride |

Derivatives with Specific Protecting Groups for Selective Functionalization

The selective functionalization of the 1,1-dimethylpiperazin-1-ium core often requires the use of protecting groups to control the reactivity of the piperazine nitrogens. The carbomethoxy group has been demonstrated as an effective protecting group in the synthesis of asymmetrically substituted piperazinium derivatives.

For instance, the synthesis of 4-carbmethoxy-1,1-dimethylpiperazine-1-ium iodide involves the reaction of 4-carbmethoxypiperazine-1-ium chloride with methyl iodide in the presence of potassium carbonate. The carbomethoxy group directs the methylation to the unprotected nitrogen, yielding the desired product. This protected intermediate can then be used in subsequent reactions to introduce different substituents at the other nitrogen atom, followed by deprotection to yield the final functionalized derivative. This strategy allows for a high degree of control over the final structure of the molecule.

Table 2: Example of a Protected 1,1-Dimethylpiperazin-1-ium Derivative

| Protected Derivative | Protecting Group |

| 4-Carbmethoxy-1,1-dimethylpiperazine-1-ium iodide | Carbomethoxy |

Conjugates with Biologically Relevant Scaffolds and Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyridine (B1195680), Imidazoles)

While the functionalization of this compound with various substituents is synthetically feasible, specific examples of its direct conjugation with pyrazolo[1,5-a]pyridine or imidazole (B134444) scaffolds were not detailed in the provided search results. The synthesis of conjugates with such biologically relevant heterocyclic systems would likely involve standard coupling reactions, where a suitably functionalized 1,1-dimethylpiperazin-1-ium derivative is reacted with a complementary functional group on the pyrazolo[1,5-a]pyridine or imidazole ring. Such strategies could involve amide bond formation, ether synthesis, or carbon-carbon bond-forming reactions, depending on the nature of the linkers and functional groups employed on both the piperazinium salt and the heterocyclic scaffold.

Perspectives and Future Directions in 1,1 Dimethylpiperazin 1 Ium Chloride Research

Innovations in Green Synthesis Methodologies for Quaternary Piperazinium Salts

The development of environmentally benign synthetic routes for quaternary ammonium (B1175870) salts, including 1,1-Dimethylpiperazin-1-ium chloride, is a key area of future research. Traditional synthesis methods often involve the use of volatile organic solvents and hazardous alkylating agents. youtube.com Green chemistry principles are now guiding the innovation of cleaner and more efficient synthetic strategies.

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. numberanalytics.commdpi.com The application of microwave irradiation to the quaternization of piperazines offers a promising route to greener synthesis. mdpi.com

Solvent-Free Reactions: Conducting syntheses in the absence of solvents minimizes waste and eliminates the environmental impact associated with solvent production and disposal. youtube.com Research is exploring solid-state reactions and the use of the reactants themselves as the reaction medium.

Use of Greener Alkylating Agents: The substitution of traditional alkyl halides with more environmentally friendly alternatives, such as dimethyl carbonate, is being investigated. researchgate.net Dimethyl carbonate is a non-toxic and biodegradable reagent that can serve as a "green" methylating agent.

Atom Economy: Synthetic methodologies that maximize the incorporation of all starting materials into the final product are being prioritized. researchgate.net This approach, a core principle of green chemistry, aims to reduce the generation of byproducts.

The following table summarizes emerging green synthesis methodologies and their potential advantages for the production of quaternary piperazinium salts.

| Methodology | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption |

| Solvent-Free Synthesis | Minimized waste, elimination of hazardous solvents |

| Use of Green Alkylating Agents | Reduced toxicity and environmental impact |

| High Atom Economy Reactions | Maximized efficiency, minimized byproducts |

Advanced Applications in Materials Science and Engineering (excluding specific chemical/physical properties)

The unique structural features of this compound and its analogues make them promising candidates for the development of advanced materials with tailored functionalities. nih.gov Future research will likely focus on incorporating these quaternary piperazinium moieties into a variety of material architectures.

Promising areas of application include:

Antimicrobial Materials: Quaternary ammonium compounds are well-known for their antimicrobial properties. mdpi.com Future work will likely involve the covalent grafting or incorporation of this compound onto surfaces and into polymers to create materials that inhibit biofilm formation and kill pathogens on contact. nih.govresearchgate.net This is particularly relevant for biomedical devices, food packaging, and water treatment membranes. youtube.commdpi.com

Poly(ionic liquid)s for Energy Storage: Piperazinium-based ionic liquids are being explored as electrolytes in energy storage devices. nih.gov By polymerizing ionic liquid monomers containing the piperazinium cation, solid polymer electrolytes can be fabricated. These materials offer the potential for safer and more durable batteries. nih.gov

Functionalized Membranes: The incorporation of piperazinium salts into polymer membranes can enhance their performance in separation processes. frontiersin.org For example, they can be used to create membranes with improved selectivity for CO2 capture or for the separation of other gases and liquids.

Stimuli-Responsive Materials: The ionic nature of this compound can be exploited to create materials that respond to external stimuli such as electric fields or changes in ionic strength. This could lead to the development of "smart" materials for sensors, actuators, and drug delivery systems.

Development of Novel Computational Models for Predicting Molecular Interactions and Reactivity

Computational modeling is an indispensable tool for understanding the behavior of ionic liquids and for designing new materials and processes. rsc.org The development of more accurate and efficient computational models for predicting the properties and reactivity of this compound is a critical area of future research.

Key directions in computational modeling include:

Refined Force Fields: The accuracy of molecular dynamics (MD) simulations heavily relies on the quality of the force fields used to describe the interactions between atoms. aip.org Future work will focus on developing more sophisticated force fields that can accurately capture the complex intermolecular forces in piperazinium-based ionic liquids.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide detailed insights into the electronic structure and reactivity of molecules. researchgate.net These methods can be used to predict reaction mechanisms and to understand the nature of the interactions between the 1,1-Dimethylpiperazin-1-ium cation and other species. nih.gov

Multiscale Modeling: Combining different computational techniques that operate at different length and time scales can provide a more comprehensive understanding of the behavior of these systems. aip.org For example, quantum chemical calculations can be used to parameterize classical force fields for large-scale MD simulations.

Machine Learning Approaches: Machine learning algorithms can be trained on large datasets of experimental and computational data to predict the properties of new ionic liquids. numberanalytics.commdpi.com This can accelerate the discovery of new materials with desired properties.

The table below outlines various computational approaches and their specific applications in the study of piperazinium salts.

| Computational Method | Application in Piperazinium Salt Research |

| Molecular Dynamics (MD) | Simulating bulk properties, transport phenomena, and interfacial behavior. aip.org |

| Density Functional Theory (DFT) | Investigating electronic structure, reaction mechanisms, and spectroscopic properties. researchgate.net |

| Multiscale Modeling | Bridging the gap between atomistic and macroscopic scales. |

| Machine Learning | High-throughput screening and prediction of properties for new compounds. mdpi.com |

Exploration of New Mechanistic Insights in Catalysis and Reaction Design

Quaternary ammonium salts, including this compound, have shown promise as catalysts in a variety of organic reactions. rsc.org A deeper understanding of the underlying reaction mechanisms is crucial for the rational design of more efficient and selective catalytic systems.

Future research in this area will likely focus on:

Phase-Transfer Catalysis: Elucidating the precise role of the 1,1-Dimethylpiperazin-1-ium cation in facilitating the transfer of reactants between immiscible phases will be a key area of investigation. This includes understanding how the structure of the cation influences its catalytic activity.

Dual Solvent-Catalyst Systems: Piperazinium-based ionic liquids can act as both the solvent and the catalyst in a reaction, offering significant advantages in terms of process simplification and sustainability. rsc.org Mechanistic studies will aim to unravel the synergistic effects of the cation and anion in these systems.

Hydrogen Bond Interactions: The ability of the N-H group in the piperazinium ring to act as a hydrogen bond donor can play a crucial role in catalysis. nih.gov Investigating these interactions will provide insights into how the catalyst activates substrates and stabilizes transition states.

Reaction Design and Optimization: A better understanding of the reaction mechanisms will enable the rational design of new catalytic processes with improved yields, selectivities, and milder reaction conditions. This includes the design of task-specific ionic liquids with tailored catalytic properties. numberanalytics.com

Q & A

Basic Research Questions

Q. How can 1,1-Dimethylpiperazin-1-ium chloride be synthesized and characterized in a laboratory setting?

- Methodological Answer : Synthesis typically involves quaternization of 1-methylpiperazine with methyl chloride under controlled ionic liquid formation conditions. Post-synthesis, the product is purified via trituration with solvents like 1,2-dichloroethane. Characterization includes:

- ¹H NMR : To confirm methyl group integration and piperazine ring protons (e.g., δ 3.39 ppm for N-methyl groups) .

- HRMS : For molecular ion validation (e.g., [M⁺] at m/z 208.1332) .

- Melting Point : Used as a purity indicator (>200°C for related analogs) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- First Aid : For eye exposure, flush with water for 15+ minutes; if ingested, rinse mouth and seek medical attention .

- Waste Disposal : Follow institutional guidelines for halogenated organic salts .

Q. How can HPLC be optimized for purity analysis of this compound?

- Methodological Answer :

- Column : Use a C18 reverse-phase column with UV detection (λ = 254 nm).

- Mobile Phase : Acetonitrile:buffer (e.g., 0.1% trifluoroacetic acid) in gradient elution .

- Calibration : Prepare reference standards (e.g., analogs in ) to validate retention times and quantify impurities .

Advanced Research Questions

Q. What methodologies resolve contradictions in supramolecular complexation studies involving 1,1-Dimethylpiperazin-1-ium derivatives?

- Methodological Answer :

- NMR Titration : Monitor proton shifts during host-guest interactions (e.g., with cucurbit[8]uril (CB[8])). Adjust stoichiometry (A:B:CB[8] ratios) to distinguish ternary complexes from aggregates .

- Control Experiments : Compare free vs. bound states of model compounds (e.g., MPP and FDPP) to isolate aggregation effects .

Q. How can hydrogen-bonding patterns in its crystal structures be analyzed using graph set theory?

- Methodological Answer :

- Data Collection : Obtain high-resolution X-ray diffraction data (e.g., SHELXL refinement ).

- Graph Set Notation : Classify hydrogen bonds (e.g., D(donors)-A(acceptors)) into motifs like R₂²(8) rings or C(4) chains .

- Software : Use Mercury or CrystalExplorer for visualization and motif assignment .

Q. What computational strategies predict host-guest interaction energetics with this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to estimate binding energies with macrocycles (e.g., CB[8]) .

- Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to assess stability of supramolecular aggregates .

Q. How can impurity profiling be conducted for pharmaceutical-grade this compound?

- Methodological Answer :

- LC-MS : Identify trace impurities (e.g., methylpiperazine byproducts) using high-resolution mass spectrometry .

- Reference Standards : Cross-validate with structurally related impurities (e.g., chlorophenyl or bromophenyl analogs in ) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported supramolecular complexation behavior?

- Methodological Answer :

- Variable Control : Ensure consistent pH, ionic strength, and solvent purity (e.g., DMSO/water ratios in ) .

- Replicate Studies : Repeat titrations with independent CB[8] batches to rule out host-molecule variability .

- Cross-Validation : Compare NMR findings with ITC (isothermal titration calorimetry) to confirm stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.